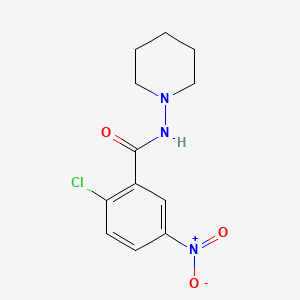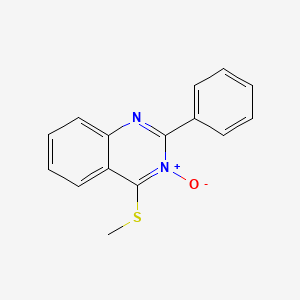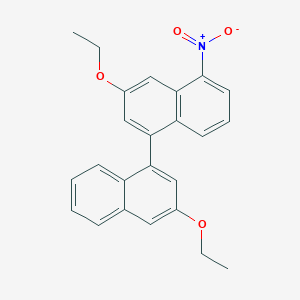
3,3'-Diethoxy-5-nitro-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene rings connected at the 1,1’ positions, with ethoxy groups at the 3,3’ positions and a nitro group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene typically involves the nitration of 3,3’-diethoxy-1,1’-binaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3,3’-diethoxy-5-amino-1,1’-binaphthalene.
Substitution: Formation of various substituted binaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The ethoxy groups contribute to the compound’s solubility and stability, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dimethoxy-5-nitro-1,1’-binaphthalene
- 3,3’-Diethoxy-5-amino-1,1’-binaphthalene
- 3,3’-Diethoxy-1,1’-binaphthalene
Uniqueness
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other binaphthalene derivatives.
Eigenschaften
CAS-Nummer |
106291-85-4 |
|---|---|
Molekularformel |
C24H21NO4 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
3-ethoxy-1-(3-ethoxynaphthalen-1-yl)-5-nitronaphthalene |
InChI |
InChI=1S/C24H21NO4/c1-3-28-17-12-16-8-5-6-9-19(16)21(13-17)22-14-18(29-4-2)15-23-20(22)10-7-11-24(23)25(26)27/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
SVXZCIZLLGCXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=C3C=CC=C4[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


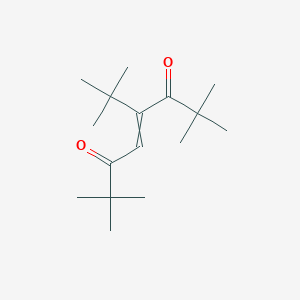

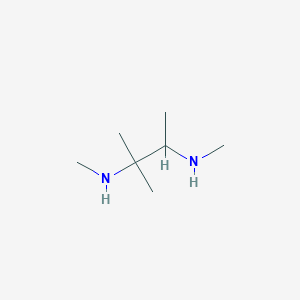
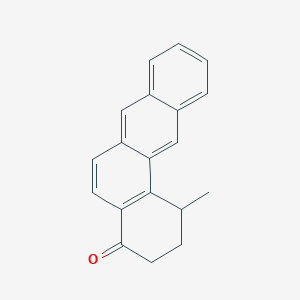
silane](/img/structure/B14315003.png)
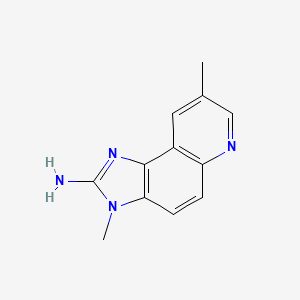
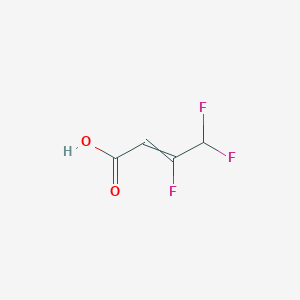
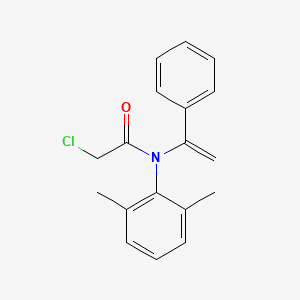

methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)

